

Quantifying Human Aconitase 1 (ACO1): A Detailed Guide for Researchers

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Compound of Interest

Compound Name: ACO1

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Application Note & Protocol

For researchers, scientists, and professionals in drug development, the accurate quantification of specific proteins is paramount. This document provides a comprehensive guide to the use of a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for the quantitative measurement of human Aconitase 1 (**ACO1**) in various biological samples.

Introduction to Human ACO1 (IRP1)

Human Aconitase 1 (**ACO1**), also known as Iron Regulatory Protein 1 (IRP1), is a bifunctional protein with crucial roles in both cellular metabolism and iron homeostasis. In its enzymatic form, cytosolic **ACO1** functions as an aconitase, catalyzing the isomerization of citrate to isocitrate in the cytoplasm. However, under conditions of low cellular iron, the protein undergoes a conformational change, losing its aconitase activity and transforming into IRP1. As IRP1, it binds to iron-responsive elements (IREs) on the messenger RNA (mRNA) of key proteins involved in iron metabolism, such as ferritin and the transferrin receptor, thereby post-transcriptionally regulating their expression. Given its central role in these fundamental cellular processes, the accurate quantification of **ACO1**/IRP1 is critical for studies in cellular metabolism, iron-related disorders, and drug development.

Assay Principle

The Human **ACO1** ELISA kit is a sandwich immunoassay designed for the quantitative detection of human **ACO1**. The principle of the assay is based on the specific binding of

antibodies to the target protein. A microplate is pre-coated with a monoclonal antibody specific for human **ACO1**. When a sample containing human **ACO1** is added to the wells, the **ACO1** protein is captured by the immobilized antibody. After washing away any unbound substances, a biotin-conjugated polyclonal antibody specific for human **ACO1** is added. This detection antibody binds to a different epitope on the captured **ACO1** protein, forming a "sandwich". Subsequently, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody. Following another wash step, a chromogenic substrate solution is introduced. The HRP enzyme catalyzes a colorimetric reaction, and the intensity of the color developed is directly proportional to the amount of human **ACO1** present in the sample. The reaction is then stopped, and the absorbance is measured at a specific wavelength. The concentration of **ACO1** in the sample is determined by interpolating from a standard curve generated with known concentrations of recombinant human **ACO1**.

Quantitative Data Summary

Commercially available Human **ACO1** ELISA kits offer a range of performance characteristics. The following table summarizes typical quantitative data for these kits, allowing for easy comparison.

Parameter	Typical Value Range	Description
Assay Range	0.312 - 40 ng/mL	The range of concentrations over which the assay is quantitative.
Sensitivity	< 0.3 ng/mL	The lowest detectable concentration of human ACO1.
Sample Types	Serum, Plasma, Cell Culture Supernatants, Cell Lysates, Tissue Homogenates	Biological matrices that have been validated for use with the kit.
Intra-Assay Precision	CV < 10%	The coefficient of variation within a single assay run. [1] [2] [3] [4]
Inter-Assay Precision	CV < 12%	The coefficient of variation between different assay runs. [1] [2] [3] [4]
Specificity	High	Minimal cross-reactivity with other related proteins.
Assay Time	3.5 - 4.5 hours	The total time required to complete the assay. [1] [3] [5]

Experimental Protocols

A. Reagent Preparation

- Wash Buffer (1x): If provided as a concentrate, dilute the Wash Buffer with deionized or distilled water to the final working concentration as indicated in the kit manual.
- Standard Dilutions: Reconstitute the lyophilized standard with the provided Standard Diluent to create a stock solution. Prepare a dilution series of the standard by serially diluting the stock solution with Standard Diluent to generate a standard curve.
- Detection Reagent A (Biotinylated Antibody): Briefly centrifuge the vial before use. Dilute the concentrated Detection Reagent A with the appropriate diluent to the working concentration.

- Detection Reagent B (Streptavidin-HRP): Briefly centrifuge the vial before use. Dilute the concentrated Detection Reagent B with the appropriate diluent to the working concentration.
- Sample Dilution: If the expected **ACO1** concentration in your samples is high, dilute the samples with the provided sample diluent to ensure the readings fall within the standard curve range.

B. Sample Preparation

- Serum: Allow blood to clot for 30 minutes at room temperature, then centrifuge at 1000 x g for 15 minutes. Collect the serum and assay immediately or aliquot and store at -20°C or -80°C.
- Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection. Collect the plasma and assay immediately or aliquot and store at -20°C or -80°C.
- Cell Culture Supernatants: Centrifuge cell culture media at 1000 x g for 15 minutes to remove any cellular debris. Collect the supernatant and assay immediately or aliquot and store at -20°C or -80°C.
- Cell Lysates:
 - Harvest cells and wash with ice-cold PBS.
 - Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors). A general recommendation is to use 1 mL of lysis buffer per 10⁷ cells.
 - Incubate on ice for 30 minutes, vortexing occasionally.
 - Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.
 - Collect the supernatant (lysate) and determine the protein concentration using a suitable method (e.g., BCA assay).
 - Assay immediately or aliquot and store at -80°C.
- Tissue Homogenates:

- Excise tissue and rinse with ice-cold PBS to remove excess blood.
- Weigh the tissue and add ice-cold lysis buffer (e.g., 1 mL of buffer per 100 mg of tissue).
- Homogenize the tissue using a mechanical homogenizer on ice.
- Centrifuge at 12,000 x g for 15 minutes at 4°C.
- Collect the supernatant and determine the protein concentration.
- Assay immediately or aliquot and store at -80°C.

C. Assay Procedure

- **Add Standards and Samples:** Add 100 µL of each standard, blank (Standard Diluent), and sample to the appropriate wells of the pre-coated microplate. It is recommended to run all standards and samples in duplicate.
- **Incubate:** Cover the plate and incubate for 2 hours at 37°C.
- **Wash:** Aspirate the liquid from each well and wash each well with 300 µL of 1x Wash Buffer. Repeat the wash process three times for a total of four washes. After the last wash, remove any remaining Wash Buffer by inverting the plate and blotting it against clean paper towels.
- **Add Detection Reagent A:** Add 100 µL of the diluted Detection Reagent A to each well. Cover the plate and incubate for 1 hour at 37°C.
- **Wash:** Repeat the wash step as described in step 3.
- **Add Detection Reagent B:** Add 100 µL of the diluted Detection Reagent B to each well. Cover the plate and incubate for 1 hour at 37°C.
- **Wash:** Repeat the wash step, but this time for a total of five washes.
- **Add Substrate:** Add 90 µL of Substrate Solution to each well. Cover the plate and incubate for 15-30 minutes at 37°C in the dark.

- **Stop Reaction:** Add 50 μ L of Stop Solution to each well. The color in the wells should change from blue to yellow.
- **Read Absorbance:** Read the optical density (OD) of each well within 5 minutes, using a microplate reader set to 450 nm.

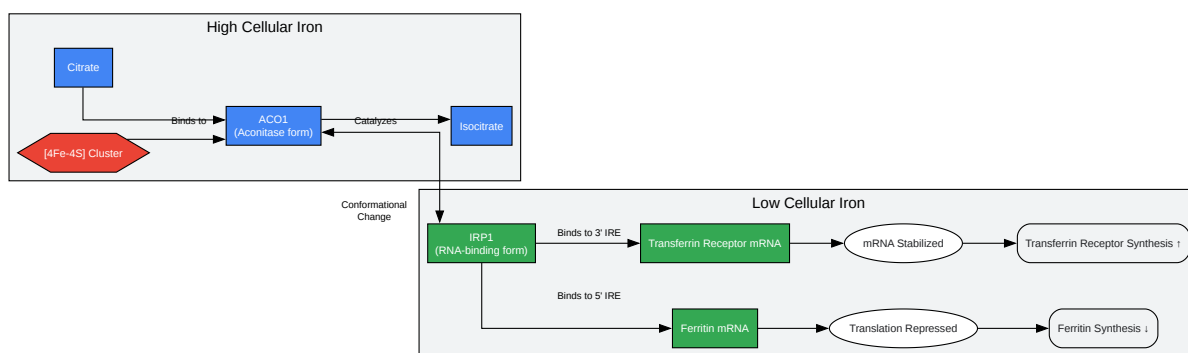
D. Calculation of Results

- Calculate the average OD for each set of duplicate standards, controls, and samples.
- Subtract the average OD of the blank from the average OD of all other wells.
- Create a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
- Use the standard curve to determine the concentration of **ACO1** in each sample.
- If samples were diluted, multiply the determined concentration by the dilution factor to obtain the final concentration.

Visualizations

ACO1/IRP1 Signaling Pathway in Iron Metabolism

The following diagram illustrates the dual role of **ACO1/IRP1** in response to cellular iron levels.

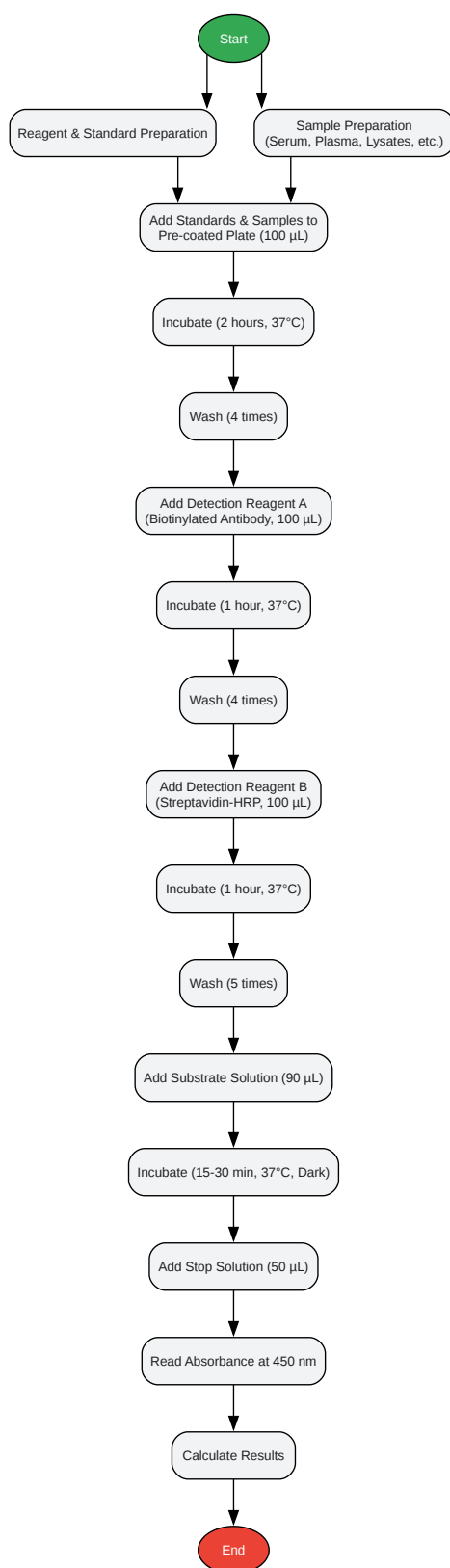


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Caption: **ACO1/IRP1** cellular iron sensing and regulation pathway.

Experimental Workflow for Human **ACO1** ELISA

The diagram below outlines the major steps in the sandwich ELISA protocol for quantifying human **ACO1**.



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Caption: Step-by-step workflow for the Human **ACO1** Sandwich ELISA.

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